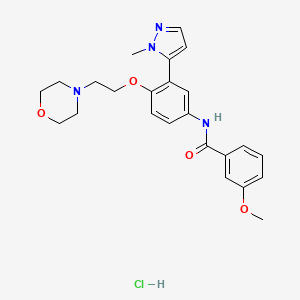
24alpha-Ethyl-5alpha-cholestan-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Sitostanol: is a phytosterol, a type of plant sterol with a chemical structure similar to cholesterol. It is a white, waxy powder that is hydrophobic and soluble in alcohols. Beta-Sitostanol is found in various plant sources, including vegetable oils, nuts, and seeds. It is known for its potential health benefits, particularly in reducing cholesterol levels and supporting prostate health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Sitostanol can be synthesized from beta-sitosterol through a hydrogenation process. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The reaction conditions may vary, but a common setup includes temperatures around 100-150°C and pressures of 1-5 atmospheres .
Industrial Production Methods: Industrial production of 24alpha-Ethyl-5alpha-cholestan-3beta-ol often involves the extraction of beta-sitosterol from plant sources, followed by hydrogenation. Supercritical fluid extraction is one of the efficient methods used to extract beta-sitosterol from plant materials. The extracted beta-sitosterol is then subjected to hydrogenation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Sitostanol undergoes various chemical reactions, including:
Oxidation: Beta-Sitostanol can be oxidized to form various oxidation products, such as ketones and alcohols.
Reduction: The hydrogenation of beta-sitosterol to 24alpha-Ethyl-5alpha-cholestan-3beta-ol is an example of a reduction reaction.
Substitution: Beta-Sitostanol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and palladium on carbon are commonly used for hydrogenation.
Substitution: Various reagents, such as halogens and acids, can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones and alcohols.
Reduction: Beta-Sitostanol is the major product of the reduction of beta-sitosterol.
Substitution: Depending on the substituent, various substituted products can be formed
Scientific Research Applications
Beta-Sitostanol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other compounds, including anabolic steroids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential to reduce cholesterol levels, support prostate health, and exhibit anti-inflammatory and anticancer properties.
Industry: Used in the formulation of dietary supplements and functional foods aimed at reducing cholesterol levels
Mechanism of Action
Beta-Sitostanol exerts its effects primarily by competing with cholesterol for absorption in the intestines. By inhibiting the absorption of cholesterol, it helps to reduce the levels of low-density lipoprotein (LDL) cholesterol in the body. This mechanism is beneficial for cardiovascular health. Additionally, 24alpha-Ethyl-5alpha-cholestan-3beta-ol has been shown to have anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Beta-Sitosterol: Similar in structure to 24alpha-Ethyl-5alpha-cholestan-3beta-ol but contains a double bond in the side chain.
Campesterol: Another phytosterol with a similar structure but different side chain composition.
Stigmasterol: A phytosterol with a double bond in the side chain and different functional groups.
Comparison:
Beta-Sitostanol vs. Beta-Sitosterol: Beta-Sitostanol is the hydrogenated form of beta-sitosterol. It is more effective in lowering cholesterol levels compared to beta-sitosterol.
Beta-Sitostanol vs. Campesterol: Both compounds have cholesterol-lowering effects, but this compound is more potent.
Beta-Sitostanol vs. Stigmasterol: Stigmasterol has additional double bonds and functional groups, which may result in different biological activities
Beta-Sitostanol stands out due to its potent cholesterol-lowering effects and its wide range of therapeutic applications.
Properties
Molecular Formula |
C29H52O |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
LGJMUZUPVCAVPU-XRMRLTDLSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)

![[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1261805.png)


![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)


![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)
![(1S,2R,4R,5R,12S,13R,15S)-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,7,13,15-tetrol](/img/structure/B1261813.png)



